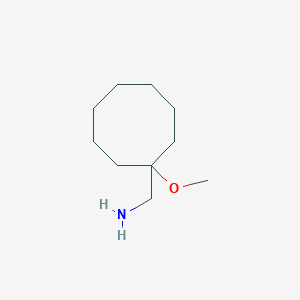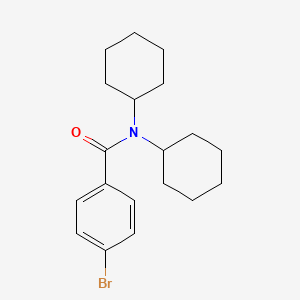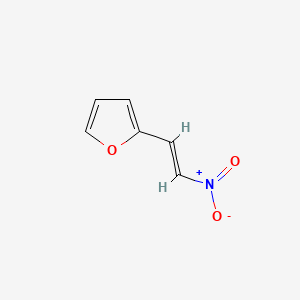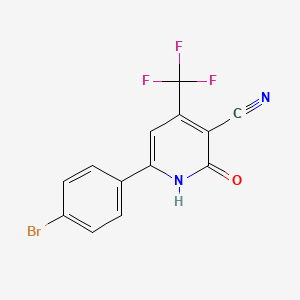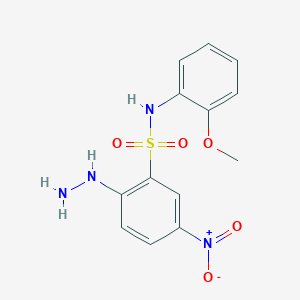![molecular formula C14H11N3O5 B3423902 2-{[2-(2-Nitrophenyl)hydrazinyl]carbonyl}benzoic acid CAS No. 32669-19-5](/img/new.no-structure.jpg)
2-{[2-(2-Nitrophenyl)hydrazinyl]carbonyl}benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[2-(2-Nitrophenyl)hydrazinyl]carbonyl}benzoic acid is a chemical compound with the molecular formula C14H11N3O5. This compound is characterized by the presence of a nitrophenyl group, a hydrazinyl group, and a benzoic acid moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(2-Nitrophenyl)hydrazinyl]carbonyl}benzoic acid typically involves the reaction of 2-nitrophenylhydrazine with phthalic anhydride. The reaction is carried out in an appropriate solvent, such as ethanol or acetic acid, under reflux conditions. The product is then purified by recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2-{[2-(2-Nitrophenyl)hydrazinyl]carbonyl}benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Common reagents for substitution reactions include alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted hydrazinyl derivatives.
Aplicaciones Científicas De Investigación
2-{[2-(2-Nitrophenyl)hydrazinyl]carbonyl}benzoic acid has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 2-{[2-(2-Nitrophenyl)hydrazinyl]carbonyl}benzoic acid involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage. The hydrazinyl group can form covalent bonds with nucleophilic sites in biomolecules, affecting their function and activity .
Comparación Con Compuestos Similares
Similar Compounds
2-{[2-(2-Nitrophenyl)hydrazinyl]carbonyl}benzoic acid derivatives: Compounds with similar structures but different substituents on the phenyl or benzoic acid moieties.
2-Nitrophenylhydrazine derivatives: Compounds with the nitrophenylhydrazine group but different carbonyl-containing groups.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Propiedades
Número CAS |
32669-19-5 |
|---|---|
Fórmula molecular |
C14H11N3O5 |
Peso molecular |
301.25 g/mol |
Nombre IUPAC |
2-[(2-nitroanilino)carbamoyl]benzoic acid |
InChI |
InChI=1S/C14H11N3O5/c18-13(9-5-1-2-6-10(9)14(19)20)16-15-11-7-3-4-8-12(11)17(21)22/h1-8,15H,(H,16,18)(H,19,20) |
Clave InChI |
DGZLWKQOTNAAOI-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)NNC2=CC=CC=C2[N+](=O)[O-])C(=O)O |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)NNC2=CC=CC=C2[N+](=O)[O-])C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


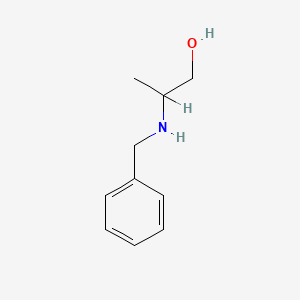
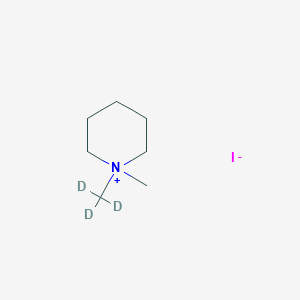
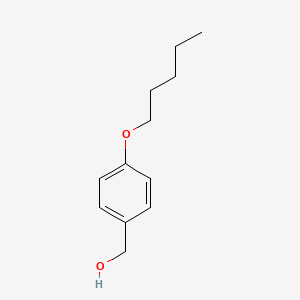
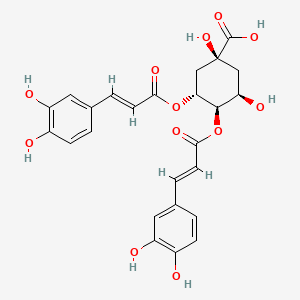
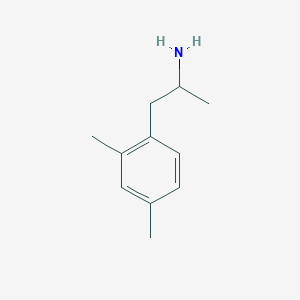
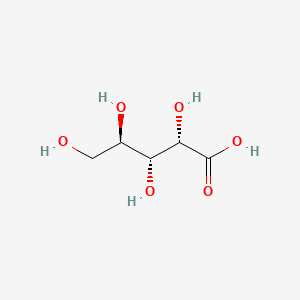
![3-amino-N,N-diethyl-4-[(2-methoxyphenyl)amino]benzene-1-sulfonamide](/img/structure/B3423896.png)
